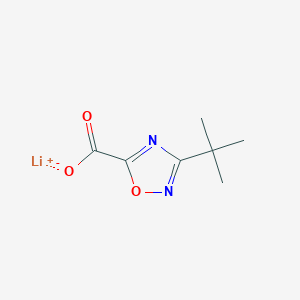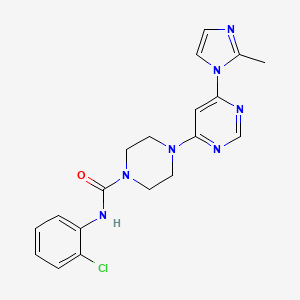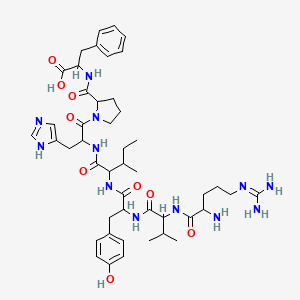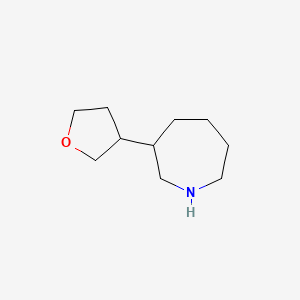
Lithium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate is an organolithium compound that features a lithium atom bonded to a 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate moiety
Mécanisme D'action
Target of Action
The primary targets of Lithium tri-tert-butoxyaluminum hydride are aldehydes and ketones, particularly in the presence of esters . It can also target imidoyl chlorides and aromatic disulfides .
Mode of Action
Lithium tri-tert-butoxyaluminum hydride acts as a reducing agent. It donates a hydride (H-) to the carbonyl group of aldehydes and ketones, resulting in their reduction . It can also reduce imidoyl chlorides to aldimines .
Biochemical Pathways
The reduction of aldehydes and ketones by Lithium tri-tert-butoxyaluminum hydride can affect various biochemical pathways. For instance, it can influence the synthesis of various organic compounds, as aldehydes and ketones are key intermediates in many synthetic pathways .
Result of Action
The result of the action of Lithium tri-tert-butoxyaluminum hydride is the reduction of aldehydes and ketones to alcohols . This can lead to the synthesis of various organic compounds.
Action Environment
The action of Lithium tri-tert-butoxyaluminum hydride can be influenced by various environmental factors. For instance, the reaction rate can be affected by the temperature and the pH of the solution . Additionally, the presence of other substances in the reaction mixture can also influence its reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of tert-butyl 1,2,4-oxadiazole-5-carboxylate with a lithium reagent. One common method is the reaction of tert-butyl 1,2,4-oxadiazole-5-carboxylate with n-butyllithium or tert-butyllithium in an appropriate solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the organolithium compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings, but with optimized reaction conditions and equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The lithium atom can be substituted with other metal atoms or groups through transmetalation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
Lithium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate has several applications in scientific research, including:
Biology: The compound can be utilized in the study of biological pathways and mechanisms involving lithium ions.
Industry: Used in the production of advanced materials, including polymers and catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium tert-butoxide: Another organolithium compound with similar reactivity but different structural properties.
n-Butyllithium: A widely used organolithium reagent with different alkyl group and reactivity profile.
tert-Butyllithium: Similar in structure but with different applications and reactivity due to the presence of the tert-butyl group.
Uniqueness
Lithium 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research studies where other organolithium compounds may not be suitable.
Propriétés
IUPAC Name |
lithium;3-tert-butyl-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.Li/c1-7(2,3)6-8-4(5(10)11)12-9-6;/h1-3H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVHKRUVGMETSM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)C1=NOC(=N1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9LiN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138311-80-3 |
Source


|
| Record name | lithium(1+) ion 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2-phenylacetamide](/img/structure/B2629929.png)


![5-[(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2629935.png)

![3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3-fluorophenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2629937.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2629939.png)





